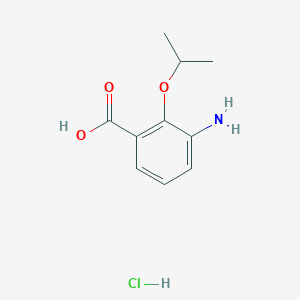![molecular formula C8H10O3 B1529125 2-Oxaspiro[3.5]nonane-6,8-dione CAS No. 1630907-24-2](/img/structure/B1529125.png)
2-Oxaspiro[3.5]nonane-6,8-dione
Descripción general
Descripción
2-Oxaspiro[3.5]nonane-6,8-dione is a chemical compound with the CAS Number: 1630907-24-2 and a linear formula of C8H10O3 . It has a molecular weight of 154.17 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10O3/c9-6-1-7(10)3-8(2-6)4-11-5-8/h1-5H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a white solid . It should be stored at temperatures between 0-8°C .Aplicaciones Científicas De Investigación
Synthesis and Structural Applications
One-Pot Synthesis : 2-Oxaspiro[3.5]nonane-6,8-dione derivatives were synthesized using Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones. This method resulted in good yields, with the pyrrolidinedione ring becoming a component of the 2-oxaspiro scaffold. The process was noted for its simplicity and efficiency in product separation, contributing to the understanding of the structure and formation mechanism of these compounds (Huynh, Nguyen, & Nishino, 2017).
Model Studies for Anisatin Synthesis : 2-Oxaspiro[3.5]nonane and its derivatives have been synthesized as models for anisatin, a naturally occurring compound. These studies involved reactions starting from methyl cyclohexanecarboxylate and demonstrated the potential of these compounds in synthesizing complex natural products (Kato, Kitahara, & Yoshikoshi, 1985).
Spiro Compound Synthesis : Research has been conducted on the synthesis of N-substituted azaspirodiones and azaspiranes using 2-oxaspiro[4.4]nonane-1.3-dione. This work highlights the versatility of this compound in synthesizing a range of spiro compounds with potential applications in various fields (El-Telbany, Ghoneim, & Khalifa, 1976).
Chemical Properties and Reactivity
Ring Opening Reactions : Methyl 1-(2-oxiranylmethyl)-2-oxo-1-cyclopentanecarboxylate, related to 2-oxaspiro[3.5]nonane, has been used in nucleophilic ring opening reactions. This leads to the formation of functionalized 2-oxaspiro and 2-oxabicyclo derivatives, important in several bioactive compounds, demonstrating the chemical reactivity and potential applications of 2-oxaspiro[3.5]nonane derivatives (Santos, Barreiro, Braz-Filho, & Fraga, 2000).
Nicholas Reaction Applications : The Nicholas reaction has been applied to synthesize 1-oxaspiro[4.4]nonane and related skeletons, starting from alkyne–Co2(CO)6 complexes. This highlights the compound's utility in complex chemical syntheses and its reactivity under specific conditions (Mukai, Yamashita, Sassa, & Hanaoka, 2002).
Applications in Material Science
- Mild Steel Protection : Spirocyclopropane derivatives, related to this compound, have been studied for their corrosion inhibition properties in mild steel. These studies are crucial for understanding the potential application of such compounds in protecting materials in acidic environments (Chafiq et al., 2020).
Safety and Hazards
The compound has been classified with the signal word ‘Warning’ under the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+351+338, and P302+352 .
Relevant Papers The web search results did not provide any specific peer-reviewed papers related to 2-Oxaspiro[3.5]nonane-6,8-dione .
Propiedades
IUPAC Name |
2-oxaspiro[3.5]nonane-6,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-6-1-7(10)3-8(2-6)4-11-5-8/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLGBDVLXLBMFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC2(CC1=O)COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801303988 | |
| Record name | 2-Oxaspiro[3.5]nonane-6,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801303988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1630907-24-2 | |
| Record name | 2-Oxaspiro[3.5]nonane-6,8-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1630907-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxaspiro[3.5]nonane-6,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801303988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-Acetyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B1529049.png)



![{3-[(Piperidin-1-yl)methyl]-1,2,4-oxadiazol-5-yl}methanamine dihydrochloride](/img/structure/B1529056.png)


![(1R,5S,6r)-6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1529060.png)
